Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate is a chemical compound with the molecular formula C12H19F2NO3 and a molecular weight of 263.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is also referred to as Diflubenzuron, an insect growth regulator that inhibits chitin synthesis.
Preparation Methods
The synthesis of Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a difluorocyclohexanone derivative under specific conditions . The reaction typically requires a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate involves the inhibition of chitin synthesis in insects. Chitin is a crucial component of the insect exoskeleton, and its inhibition disrupts the molting process, leading to the death of the insect. The compound targets specific enzymes involved in chitin biosynthesis, thereby preventing the formation of a functional exoskeleton.
Comparison with Similar Compounds
Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate can be compared with other similar compounds such as:
Tert-butyl carbamate: This compound is used in the synthesis of N-Boc-protected anilines and other organic compounds.
Tert-butyl N-(benzyloxy)carbamate: Known for its use in C-N cross-coupling reactions with various substrates.
Properties
IUPAC Name |
tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7-8-6-12(13,14)5-4-9(8)16/h8H,4-7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPGIESJZHXTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CCC1=O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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